(6-Cyclobutoxypyridin-2-yl)methanamine
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Overview
Description
(6-Cyclobutoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol. This compound features a pyridine ring substituted with a cyclobutoxy group at the 6-position and an amine group at the 2-position
Mechanism of Action
Biochemical Pathways
The compound could potentially interact with various biochemical pathways due to its structure, but the specific pathways and their downstream effects are yet to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclobutoxypyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-2-ylmethanamine as the starting material.
Cyclobutoxylation: The pyridin-2-ylmethanamine undergoes cyclobutoxylation, where a cyclobutanol derivative is used as the cyclobutoxy source.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (6-Cyclobutoxypyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound or an amide.
Reduction: The compound can be reduced to form a pyridine derivative with different functional groups.
Substitution: The cyclobutoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions are often carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation Products: Nitro derivatives, amides, and other oxidized forms.
Reduction Products: Reduced pyridine derivatives with different functional groups.
Substitution Products: Halogenated or alkylated derivatives of the cyclobutoxy group.
Scientific Research Applications
(6-Cyclobutoxypyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(6-Cyclobutoxypyridin-2-yl)methanamine is similar to other pyridine derivatives, such as:
6-Methoxypyridin-2-ylmethanamine: This compound has a methoxy group instead of a cyclobutoxy group.
6-Ethoxypyridin-2-ylmethanamine: This compound has an ethoxy group instead of a cyclobutoxy group.
6-Propoxypyridin-2-ylmethanamine: This compound has a propoxy group instead of a cyclobutoxy group.
The uniqueness of this compound lies in its specific cyclobutoxy group, which can impart different chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(6-cyclobutyloxypyridin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-7-8-3-1-6-10(12-8)13-9-4-2-5-9/h1,3,6,9H,2,4-5,7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMMGENYXVRUGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=CC(=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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